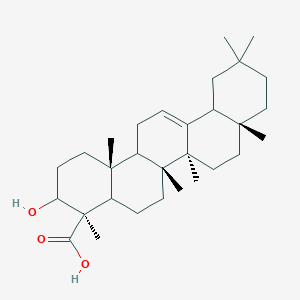
(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid can be isolated from the gum resin of Boswellia serrata through various extraction techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantitative analysis of triterpenoic acids . The resin is processed using column chromatography to isolate alpha-Boswellic acid along with other boswellic acids .
Industrial Production Methods: Industrial production of alpha-Boswellic acid typically involves the extraction of Boswellia resin followed by purification processes such as HPLC. The resin is collected by tapping the bark of Boswellia trees, and the exudate is then processed to obtain the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize alpha-Boswellic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce alpha-Boswellic acid.
Substitution: Various nucleophiles can be used to substitute functional groups in alpha-Boswellic acid, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of alpha-Boswellic acid, and substituted compounds with altered functional groups .
Aplicaciones Científicas De Investigación
Alpha-Boswellic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Boswellic acid involves several molecular targets and pathways:
Anti-inflammatory: Alpha-Boswellic acid inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, potent inflammatory mediators.
Wound Healing: Alpha-Boswellic acid accelerates wound healing by inhibiting excessive inflammatory reactions and promoting the expression of growth factors.
Comparación Con Compuestos Similares
Alpha-Boswellic acid is part of a group of boswellic acids, which include:
- Beta-Boswellic acid
- Acetyl-alpha-Boswellic acid
- Acetyl-beta-Boswellic acid
- 11-keto-beta-Boswellic acid
- 3-O-Acetyl-11-keto-beta-Boswellic acid (AKBA)
Uniqueness: Alpha-Boswellic acid is unique due to its specific triterpene structure and the presence of a hydroxyl group, which differentiates it from other boswellic acids. Its distinct chemical properties contribute to its specific therapeutic effects, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(4R,6aR,6bS,8aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23?,26-,27-,28-,29-,30-/m1/s1 |
Clave InChI |
BZXULBWGROURAF-YMEBUKTFSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)O)C)C)C1CC(CC2)(C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















